molecular formula C21H15N3O2 B2645165 (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1941191-23-6

(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2645165
CAS No.: 1941191-23-6
M. Wt: 341.37
InChI Key: KQMQRLBOHISDOE-LNVKXUELSA-N
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Description

(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a chromene core with phenylimino and pyridinyl groups, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-3-carboxychromene with phenyl isocyanate and 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The phenylimino and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted chromene compounds with varying biological activities.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its unique structure may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound may find applications in the development of new materials, dyes, or catalysts for industrial processes.

Mechanism of Action

The mechanism by which (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in key biological processes, modulating their activity and leading to therapeutic effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide: can be compared with other chromene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-phenylimino-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(24-19-12-6-7-13-22-19)17-14-15-8-4-5-11-18(15)26-21(17)23-16-9-2-1-3-10-16/h1-14H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMQRLBOHISDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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